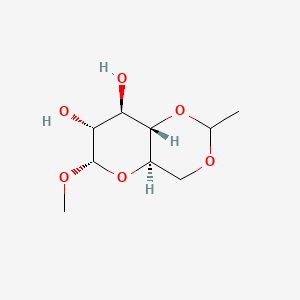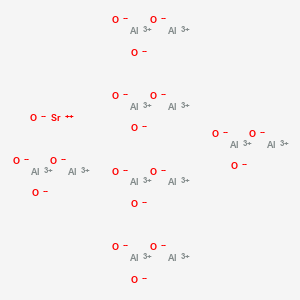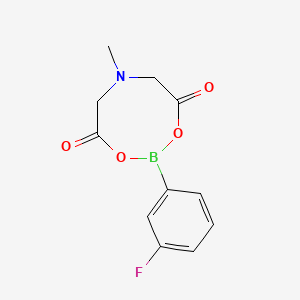
3-Fluorophenylboronic acid MIDA ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorophenylboronic acid MIDA ester, also known as 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, is a boronic acid derivative. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .
Métodos De Preparación
The synthesis of 3-Fluorophenylboronic acid MIDA ester typically involves the reaction of 3-fluorophenylboronic acid with N-methyliminodiacetic acid (MIDA). This reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
3-Fluorophenylboronic acid MIDA ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products formed are biaryl or substituted alkenes . The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Fluorophenylboronic acid MIDA ester is extensively used in scientific research due to its versatility and stability. In chemistry, it is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology and medicine, it is used to develop new pharmaceuticals and bioactive compounds. The compound’s ability to form stable boron-carbon bonds makes it valuable in the design of boron-containing drugs and diagnostic agents . Additionally, it finds applications in the development of materials for electronic and optical devices .
Mecanismo De Acción
The mechanism of action of 3-Fluorophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boronic acid with a palladium catalyst. This process forms a palladium-boron intermediate, which then undergoes reductive elimination to produce the desired biaryl or substituted alkene product . The molecular targets and pathways involved in this mechanism are primarily related to the palladium catalyst and the boronic acid reagent .
Comparación Con Compuestos Similares
3-Fluorophenylboronic acid MIDA ester is similar to other boronic acid derivatives, such as phenylboronic acid MIDA ester and 4-bromophenylboronic acid MIDA ester. its unique fluorine substitution on the phenyl ring imparts distinct electronic properties, making it more reactive in certain cross-coupling reactions . This uniqueness allows for the synthesis of specific compounds that may not be easily accessible using other boronic acid derivatives .
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIIVLQOKBPWDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693630 |
Source


|
| Record name | 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313614-50-4 |
Source


|
| Record name | 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1313614-50-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[bicyclo[2.2.1]heptane-2,2-[1,3]oxathiolane] (9CI)](/img/new.no-structure.jpg)
![16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene](/img/structure/B577300.png)

![(1R,4R,5R,8R,10S,13R,14R,17R,18S,19S,20S)-10-hydroxy-19-(2-hydroxypropan-2-yl)-4,5,9,9,13-pentamethyl-21-oxahexacyclo[18.2.1.01,18.04,17.05,14.08,13]tricosan-22-one](/img/structure/B577305.png)
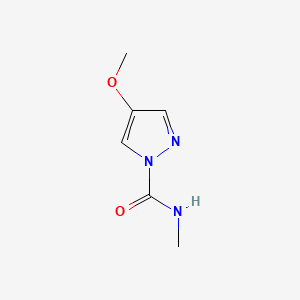
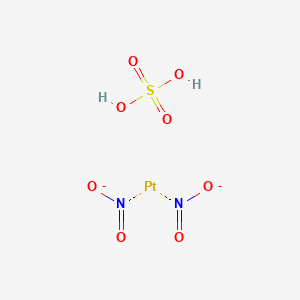

![(1R,2S,5R,6S,11S,14R,15R,18S,19S)-6,10,10,14,15,20-hexamethyl-21-oxahexacyclo[17.3.2.01,18.02,15.05,14.06,11]tetracosan-20-ol](/img/structure/B577310.png)
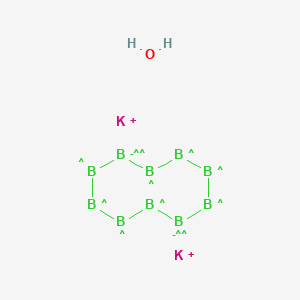

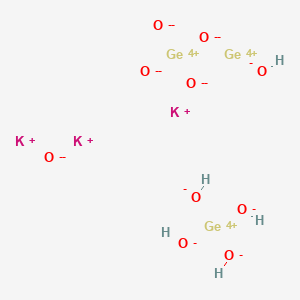
![5-(5-Methoxy-1H-benzo[D]imidazol-2-YL)benzene-1,3-diol](/img/structure/B577317.png)
